(5-Aminopyrimidin-2-yl)methanol (5-Aminopyrimidin-2-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15854951
InChI: InChI=1S/C5H7N3O/c6-4-1-7-5(3-9)8-2-4/h1-2,9H,3,6H2
SMILES:
Molecular Formula: C5H7N3O
Molecular Weight: 125.13 g/mol

(5-Aminopyrimidin-2-yl)methanol

CAS No.:

Cat. No.: VC15854951

Molecular Formula: C5H7N3O

Molecular Weight: 125.13 g/mol

* For research use only. Not for human or veterinary use.

(5-Aminopyrimidin-2-yl)methanol -

Specification

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
IUPAC Name (5-aminopyrimidin-2-yl)methanol
Standard InChI InChI=1S/C5H7N3O/c6-4-1-7-5(3-9)8-2-4/h1-2,9H,3,6H2
Standard InChI Key GARSQUKBOPVGKB-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC(=N1)CO)N

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Features

(5-Aminopyrimidin-2-yl)methanol consists of a pyrimidine ring substituted with an amino group at the 5-position and a hydroxymethyl group at the 2-position. Its IUPAC name, (5-aminopyrimidin-2-yl)methanol, reflects this substitution pattern . The compound’s SMILES notation, NC1=CN=C(CO)N=C1, further clarifies its connectivity .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC5H7N3O\text{C}_5\text{H}_7\text{N}_3\text{O}
Molecular Weight125.13 g/mol
CAS Number (Free Base)1240594-54-0
CAS Number (HCl Salt)2704285-26-5
SMILESNC1=CN=C(CO)N=C1

The hydrochloride salt form (CAS 2704285-26-5) has a molecular weight of 161.59 g/mol (C5H8ClN3O\text{C}_5\text{H}_8\text{ClN}_3\text{O}) , enhancing its solubility for experimental applications.

Synthesis and Analytical Characterization

Synthetic Pathways

Though detailed synthetic protocols are scarce, plausible routes involve:

  • Nucleophilic Amination: Introducing the amino group via substitution of a halogen or nitro group on the pyrimidine ring.

  • Hydroxymethylation: Adding a hydroxymethyl group through formylation followed by reduction .

The hydrochloride salt is synthesized by treating the free base with hydrochloric acid, as indicated by its molecular formula (C5H8ClN3O\text{C}_5\text{H}_8\text{ClN}_3\text{O}) .

Analytical Data

Mass Spectrometry: The molecular ion peak at m/z 125.13 confirms the free base’s molecular weight .
NMR Spectroscopy: Expected signals include:

  • A singlet for the hydroxymethyl proton (δ\delta 4.5–5.0 ppm).

  • Aromatic protons on the pyrimidine ring (δ\delta 7.0–8.5 ppm) .

CompoundTargetActivity
(5-Aminopyrimidin-2-yl)methanolUndeterminedScaffold potential
5-FluorouracilThymidylate synthaseAnticancer
TrimethoprimDihydrofolate reductaseAntibacterial

Research Applications

  • Antiviral Agents: Structural analogs have shown activity against viral polymerases.

  • Kinase Inhibitors: The pyrimidine core is common in kinase inhibitors, suggesting utility in cancer therapy .

SupplierPurityPrice (1g)CAS Number
Advanced ChemBlocks97%Inquire1240594-54-0
CymitQuimica98%€206 (50 mg)1240594-54-0
ParchemNot specifiedInquire1026194-47-7

Suppliers like Parchem and Aaron Chemicals LLC offer bulk quantities for industrial applications .

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